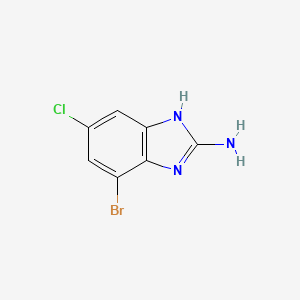

7-Bromo-5-chloro-1H-benzimidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

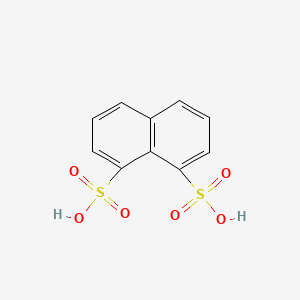

7-Bromo-5-chloro-1H-benzimidazol-2-amine is a compound with the CAS Number: 1388021-17-7 . It has a molecular weight of 246.49 and its IUPAC name is 4-bromo-6-chloro-1H-benzo[d]imidazol-2-amine .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring substituted with bromine and chlorine atoms . The Inchi Code for this compound is 1S/C7H5BrClN3/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H, (H3,10,11,12) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.963±0.06 g/cm3 and a predicted boiling point of 450.4±48.0 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

7-Bromo-5-chloro-1H-benzimidazol-2-amine serves as a precursor in the synthesis of diverse organic compounds with significant biological activities. For instance, derivatives of benzimidazole have been synthesized and shown to exhibit considerable antimicrobial and antifungal activities. Such derivatives are characterized through various analytical methods, indicating their potential in developing new therapeutic agents (Ranganatha et al., 2018).

Corrosion Inhibition

In material science, benzimidazole derivatives, including those synthesized from this compound, have been explored as corrosion inhibitors for metals in acidic media. These compounds demonstrate the ability to form protective layers on metal surfaces, significantly reducing corrosion rates. This application is crucial for extending the lifespan of metal components in various industries (Tang et al., 2013).

Anticancer Research

The compound and its derivatives have also been investigated for their anticancer properties. Research indicates that certain benzimidazole derivatives show high affinity for cancer cell receptors, suggesting their potential use in cancer treatment strategies. Such studies involve the synthesis of benzimidazole-based compounds followed by evaluations of their efficacy against various cancer cell lines (López-Rodríguez et al., 2000).

Chemical Synthesis Techniques

This compound is integral in developing new synthetic methodologies. For example, it has been used in copper-catalyzed C–N coupling reactions to create novel benzimidazole derivatives. Such chemical synthesis techniques are valuable for expanding the diversity of organic compounds, with implications for drug development and materials science (Lygin & Meijere, 2009).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

Eigenschaften

IUPAC Name |

4-bromo-6-chloro-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOJGYGGWAPZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)N)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2709790.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2709794.png)

phenyl]methylidene})amine](/img/structure/B2709801.png)

![3-[(Phenylsulfonyl)methyl]-2,4-pentanedione](/img/structure/B2709802.png)

![3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2709803.png)

![3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2709804.png)

![Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2709805.png)